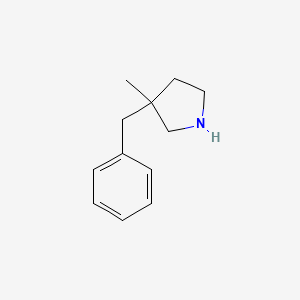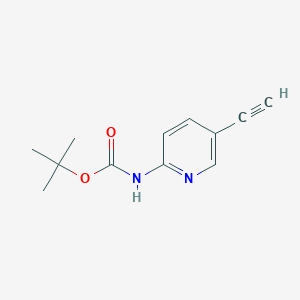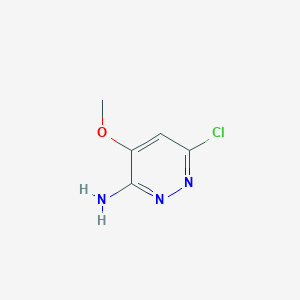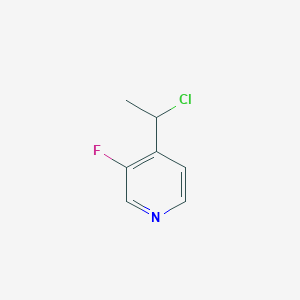
(4-(2-Cyanovinyl)phenyl)boronic acid
Descripción general
Descripción
“(4-(2-Cyanovinyl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H8BNO2 . It has an average mass of 172.976 Da and a monoisotopic mass of 173.064804 Da . It is also known by other names such as “[4-(2-Cyanovinyl)phenyl]boronic acid”, “[4-(2-Cyanvinyl)phenyl]borsäure” in German, and “Acide [4-(2-cyanovinyl)phényl]boronique” in French .
Molecular Structure Analysis
The molecular structure of “(4-(2-Cyanovinyl)phenyl)boronic acid” includes a total of 21 bonds. There are 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, and 6 aromatic bonds .Physical And Chemical Properties Analysis
“(4-(2-Cyanovinyl)phenyl)boronic acid” has a molecular weight of 172.98 .Aplicaciones Científicas De Investigación
Sensing Applications
Boronic acids, including 4-(2-Cyanovinyl)phenylboronic acid, are increasingly utilized in diverse areas of research due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This could potentially be an area of application for 4-(2-Cyanovinyl)phenylboronic acid.
Protein Manipulation and Modification
Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . This suggests that 4-(2-Cyanovinyl)phenylboronic acid could be used in protein manipulation and modification.
Separation Technologies
Boronic acids have been used for electrophoresis of glycated molecules . Therefore, 4-(2-Cyanovinyl)phenylboronic acid could potentially be used in separation technologies.
Therapeutics Development
Boronic acids are used in the development of therapeutics . The interaction of boronic acids with diols is a key factor in this application .
Controlled Release of Insulin
Boronic acids have been employed in polymers for the controlled release of insulin . This suggests that 4-(2-Cyanovinyl)phenylboronic acid could potentially be used in the development of diabetes treatments.
Safety and Hazards
The safety data sheet for phenylboronic acid, a related compound, indicates that it is harmful if swallowed . It is recommended to wash hands and face thoroughly after handling and not to eat, drink, or smoke when using this product . If swallowed, it is advised to call a poison center or doctor/physician .
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
(4-(2-Cyanovinyl)phenyl)boronic acid is a type of organoboron compound. Organoboron compounds are widely used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
Organoboron compounds are known to participate in various biochemical pathways through their involvement in carbon-carbon bond-forming reactions .
Result of Action
The formation of new carbon-carbon bonds through suzuki-miyaura cross-coupling reactions can lead to the synthesis of various biologically active compounds .
Action Environment
The action, efficacy, and stability of (4-(2-Cyanovinyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids. Moreover, the presence of certain metal catalysts, such as palladium, is crucial for Suzuki-Miyaura cross-coupling reactions .
Propiedades
IUPAC Name |
[4-[(E)-2-cyanoethenyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-6,12-13H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHXSADADVYMLO-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C=CC#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)/C=C/C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Cyanovinyl)phenyl)boronic acid | |
CAS RN |
1072946-14-5 | |
| Record name | B-[4-[(1E)-2-Cyanoethenyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



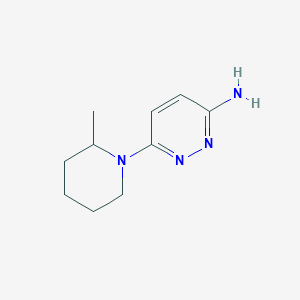
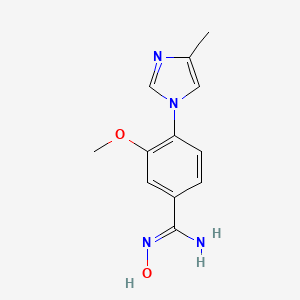
![[5-(3,5-Difluorophenyl)-4-methyl-2-pyrimidinyl]methanol](/img/structure/B1467683.png)
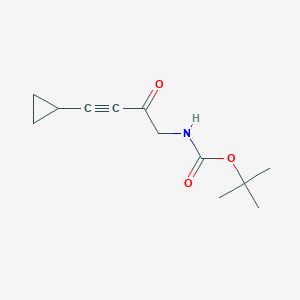
![tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate](/img/structure/B1467687.png)
![Methyl 4-[(1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl]phenyl ether](/img/structure/B1467688.png)
